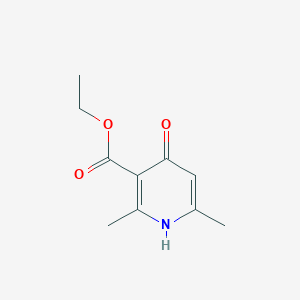

Ethyl 4-hydroxy-2,6-dimethylpyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,6-dimethyl-4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(13)9-7(3)11-6(2)5-8(9)12/h5H,4H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHHQCQHFXZHRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=CC1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303112 | |

| Record name | ethyl 4-hydroxy-2,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22192-02-5 | |

| Record name | NSC191342 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC156741 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-hydroxy-2,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2,6-dimethylpyridine-3-carboxylate typically involves the condensation of 2,6-dimethylpyridine-3-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common dehydrating agents include sulfuric acid or phosphorus pentoxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as sulfuric acid can enhance the reaction rate and efficiency. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity levels.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium methoxide.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Ethyl 4-hydroxy-2,6-dimethylpyridine-3-carboxylate is frequently utilized as an intermediate in the synthesis of various pyridine derivatives. Its hydroxyl and carboxyl functional groups enable it to participate in multiple chemical reactions, including:

- Esterification : The compound can be converted into other esters by reacting with different alcohols.

- Substitution Reactions : The pyridine ring's electron-rich nature allows for electrophilic and nucleophilic substitutions, leading to diverse derivatives that may have enhanced properties for specific applications.

Biological Research

Potential Enzyme Inhibitor

Research has indicated that this compound may act as an enzyme inhibitor or modulator. Studies have explored its interactions with various biological targets, suggesting potential therapeutic roles. For instance:

- Anti-inflammatory Properties : Preliminary studies have shown that this compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases.

- Antimicrobial Activity : The compound has also been studied for its antimicrobial properties, indicating potential applications in developing new antibiotics.

Medicinal Applications

Therapeutic Potential

The compound's biological activity has prompted research into its medicinal applications. Notable findings include:

- Cardiovascular Health : this compound has been investigated for its effects on myocardial metabolism and potential benefits in treating cardiovascular diseases. Its ability to modulate metabolic pathways may offer therapeutic advantages in managing ischemic conditions.

Material Science

Development of Novel Materials

In material science, this compound is explored for its potential in developing materials with specific electronic or optical properties. Its unique chemical structure can be leveraged to create materials suitable for various applications, including:

- Conductive Polymers : The compound can be used as a precursor for synthesizing conductive polymers that may find applications in electronics.

- Optoelectronic Devices : Investigations into the optical properties of derivatives derived from this compound suggest potential uses in optoelectronic devices.

Mechanism of Action

The mechanism by which ethyl 4-hydroxy-2,6-dimethylpyridine-3-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl group and the ester functionality allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural, physical, and synthetic differences between Ethyl 4-hydroxy-2,6-dimethylpyridine-3-carboxylate and five related compounds:

Detailed Research Findings

Structural and Electronic Differences

- Aromatic vs. Non-Aromatic Cores: The target compound’s planar pyridine ring contrasts with the puckered tetrahydropyridine rings in diphenyl derivatives (e.g., ). Puckering, quantified via Cremer-Pople parameters (e.g., q₂ = 0.355 Å for tetrahydropyridine), introduces strain and affects reactivity .

- Substituent Effects: Methyl Groups: Enhance steric hindrance and lipophilicity in the target compound compared to phenyl-substituted analogs . Chloro and Formyl Groups: In , these substituents elevate electrophilicity, making the compound reactive toward nucleophiles.

Physicochemical Properties

Biological Activity

Ethyl 4-hydroxy-2,6-dimethylpyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound features a hydroxyl group and a carboxylate moiety on a pyridine ring, which contributes to its reactivity and biological activity. The presence of the hydroxyl group enhances its ability to interact with various biological targets, potentially influencing enzyme activity and receptor interactions .

The biological activity of this compound is primarily attributed to its capability to modulate enzymatic pathways and cellular receptors. The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, which could lead to various physiological effects.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related pyridine compounds showed high antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 12.5 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Pyridine derivatives have also been explored for their antiviral properties. This compound may share similar mechanisms with other pyridine-based antiviral agents that inhibit viral replication by targeting specific viral enzymes or cellular pathways involved in the viral life cycle .

Case Studies

- Antibacterial Evaluation : A recent study evaluated the antibacterial efficacy of this compound against common pathogens. The results indicated that the compound exhibited potent inhibitory effects on Bacillus subtilis and Pseudomonas aeruginosa, with an MIC value of approximately 12.5 μg/mL .

- Antiviral Studies : In another study focusing on HIV integrase inhibitors, structural analogs of this compound were synthesized and tested for their ability to inhibit HIV replication. The compounds demonstrated significant antiviral activity in low micromolar concentrations (IC50 values ranging from 0.19 to 3.7 µM), indicating their potential as therapeutic agents against HIV .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other pyridine derivatives:

| Compound Name | Antibacterial Activity (MIC) | Antiviral Activity (IC50) |

|---|---|---|

| This compound | 12.5 μg/mL | 0.19 - 3.7 µM |

| 2-Hydroxyquinoline | 10 μg/mL | Not specified |

| Nicotinic Acid Derivative | 15 μg/mL | 0.5 - 5 µM |

Q & A

Q. What are the common synthetic routes for Ethyl 4-hydroxy-2,6-dimethylpyridine-3-carboxylate?

Methodological Answer: The compound is synthesized via nucleophilic substitution reactions. For example, derivatives are prepared by refluxing intermediates (e.g., bromopropanoyl-substituted precursors) with nucleophiles like thiomorpholine in benzene, using dry K₂CO₃ as a base. Work-up involves extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and purification via column chromatography .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction data are collected using facilities like TBI X-ray (University of Madras). Structure refinement employs SHELXL, part of the SHELX suite, to solve and optimize atomic coordinates. Key parameters include bond lengths, angles, and displacement parameters. Validation tools like PLATON or CCDC guidelines ensure data integrity .

Q. What spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer:

- 1H NMR : Characterizes proton environments (e.g., hydroxyl, methyl groups) in DMSO-d₆ or CDCl₃.

- ESIMS/LCMS : Verifies molecular weight via [M+H]⁺ or [M−H]⁻ ions.

- HPLC : Assesses purity (>95% typical for crystallography-grade samples) .

Advanced Research Questions

Q. How do substituents influence the conformational dynamics of the tetrahydropyridine ring?

Methodological Answer: Conformational analysis uses Cremer-Pople puckering parameters (q₂, q₃, θ) derived from X-ray data. For example, substituents like thiomorpholine or phenyl groups induce half-chair, envelope, or distorted conformations. Comparative studies with derivatives (e.g., morpholine vs. thiomorpholine analogs) reveal steric and electronic effects on ring puckering .

Q. How can researchers resolve contradictions in crystallographic data between structurally similar derivatives?

Methodological Answer: Cross-validate using:

- Multi-program refinement : Compare SHELXL with other software (e.g., OLEX2) to identify systematic errors.

- Hydrogen bonding analysis : Discrepancies in O–H···O or C–H···O interactions may explain conformational differences.

- Validation tools : Check for outliers in ADPs (Atomic Displacement Parameters) or geometry using checkCIF .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

Methodological Answer: The crystal packing is stabilized by:

- O–H···O intramolecular hydrogen bonds : Forms S(6) motifs.

- C–H···O intermolecular interactions : Creates dimeric R₂²(18) ring motifs.

- π-π stacking : Observed in phenyl-substituted derivatives, contributing to lattice rigidity .

Q. How does the hybridization state of nitrogen atoms affect the compound’s reactivity?

Methodological Answer: X-ray data show sp² (planar) hybridization for pyridine-ring nitrogen (sum of angles ≈360°) and sp³ (tetrahedral) for substituent-attached nitrogen (sum ≈329–336°). This impacts protonation sites and nucleophilic reactivity, critical for designing derivatives with enhanced bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.